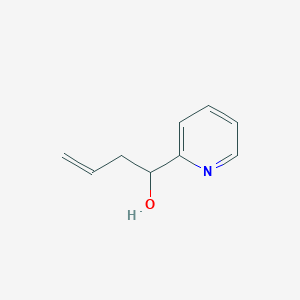

1-(Pyridin-2-yl)but-3-en-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-(Pyridin-2-yl)but-3-en-1-ol” is a chemical compound with the molecular formula C9H11NO. It has a molecular weight of 149.19 . The IUPAC name for this compound is 1-(2-pyridinyl)-3-buten-1-ol . The InChI code for this compound is 1S/C9H11NO/c1-2-5-9(11)8-6-3-4-7-10-8/h2-4,6-7,9,11H,1,5H2 .

Molecular Structure Analysis

The molecular structure of “1-(Pyridin-2-yl)but-3-en-1-ol” consists of a pyridin-2-yl group attached to a but-3-en-1-ol group . The InChI key for this compound is CITJKEXGKDUPEL-UHFFFAOYSA-N .

Scientific Research Applications

Nonlinear Optics

The compound’s electrooptic properties have been extensively studied. It shows promise in nonlinear optics due to its second and third harmonic generation capabilities. Specifically:

- Third harmonic generation (THG) studies reveal that it produces even higher-order harmonics, which is valuable for applications like laser frequency conversion and optical signal processing .

Antifungal Activity

While not widely explored, there’s evidence suggesting that derivatives of 1-(Pyridin-2-yl)but-3-en-1-ol possess antifungal properties. Further research could uncover its potential as an antifungal agent .

Synthesis of N-Heterocycles

The compound serves as a precursor for synthesizing N-heterocycles. For instance:

- It can be converted into 2-(4-chlorophenyl)-4,5-dihydro-1H-imidazole and 2-(4-chlorophenyl)-1,4,5,6-tetrahydropyrimidine using corresponding ethylenediamine and 1,3-diaminopropane .

Chemical Diversity

Researchers have used 1-(Pyridin-2-yl)but-3-en-1-ol as a starting material for diverse chemical transformations. Its reactivity allows for the creation of novel compounds with unique properties .

Organic Synthesis

In organic synthesis, this compound can participate in various reactions, leading to the formation of more complex molecules. Its functional group reactivity makes it valuable for designing new organic compounds .

Medicinal Chemistry

Although not extensively explored, the compound’s structural features suggest potential applications in medicinal chemistry. Researchers could investigate its interactions with biological targets, potentially leading to drug discovery .

Safety and Hazards

Mechanism of Action

Mode of Action

It is known that pyridin-2-yl compounds can react as ambident nucleophiles, providing a mixture of products arising from attack at both the oxygen and the nitrogen atoms .

Biochemical Pathways

It is known that pyridin-2-yl compounds can be involved in various reactions, including the formation of hetaryl isocyanates .

Result of Action

It is known that pyridin-2-yl compounds can exhibit various biological activities, which may suggest potential effects at the molecular and cellular level .

properties

IUPAC Name |

1-pyridin-2-ylbut-3-en-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-2-5-9(11)8-6-3-4-7-10-8/h2-4,6-7,9,11H,1,5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CITJKEXGKDUPEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(C1=CC=CC=N1)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Pyridin-2-yl)but-3-en-1-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-[Chloro(difluoro)methyl]-5-methyl-3-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2621062.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2621063.png)

![1-(4-chlorophenyl)-8-ethyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2621065.png)

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N'-(2-phenylethyl)ethanediamide](/img/structure/B2621066.png)

![N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2621070.png)

![1-{[(tert-butylcarbamoyl)methyl]sulfanyl}-N-cyclohexyl-5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2621072.png)

![2-((1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)butan-1-ol](/img/structure/B2621076.png)